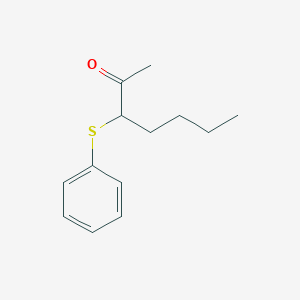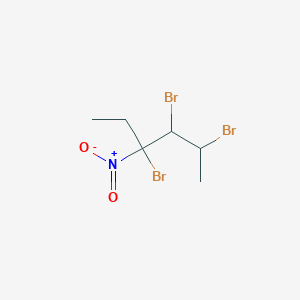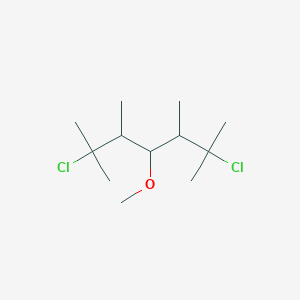
2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane is an organic compound characterized by its unique structure, which includes chlorine and methoxy groups attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require anhydrous environments and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites or altering the function of specific proteins, leading to the observed biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated and methoxylated heptanes, such as 2,4-Dichloro-6-methoxy-1,3,5-triazine . These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Uniqueness
What sets 2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane apart is its unique combination of chlorine and methoxy groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted reactions and interactions that are not possible with other similar compounds.
Properties
CAS No. |
62991-51-9 |
|---|---|
Molecular Formula |
C12H24Cl2O |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2,6-dichloro-4-methoxy-2,3,5,6-tetramethylheptane |
InChI |
InChI=1S/C12H24Cl2O/c1-8(11(3,4)13)10(15-7)9(2)12(5,6)14/h8-10H,1-7H3 |
InChI Key |
QQKDUXNKWHDCMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C)C(C)(C)Cl)OC)C(C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}aniline](/img/structure/B14512358.png)

![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)
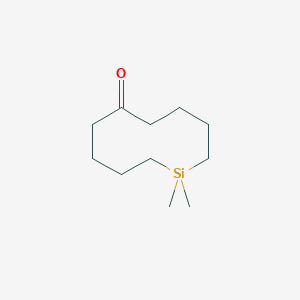
![1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol](/img/structure/B14512381.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)
![Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14512397.png)
![4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate](/img/structure/B14512401.png)
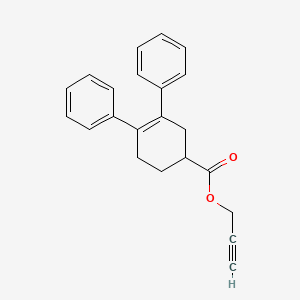


![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)
